molecular formula C19H17N5O2S B2908469 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide CAS No. 1114646-95-5

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide

Cat. No.: B2908469
CAS No.: 1114646-95-5
M. Wt: 379.44
InChI Key: WOINTLZPDALSQC-UHFFFAOYSA-N
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Description

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide is a heterocyclic compound featuring a benzamide core linked to a thiadiazoloquinazolinone scaffold via an amino group. The thiadiazoloquinazolinone moiety comprises a fused thiadiazole and quinazoline ring system with a ketone group at position 5. The N-propyl substituent on the benzamide nitrogen distinguishes it from related analogs.

Properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-11-20-16(25)12-7-9-13(10-8-12)21-18-23-24-17(26)14-5-3-4-6-15(14)22-19(24)27-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOINTLZPDALSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3) to form the thiadiazoloquinazoline core . This intermediate is then reacted with N-propylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Thiadiazoloquinazolinone Derivatives

Compound ID/Name Substituents Molecular Formula Molecular Weight Key Features/Data
Target Compound N-propylbenzamide, 5-oxo-thiadiazoloquinazolin-2-ylamino C₂₀H₁₉N₅O₂S* ~409.46† Propyl chain enhances lipophilicity; lacks aromatic/halogen substituents .
F127-0456 N-(4-methoxyphenyl)-benzamide, 5-oxo-thiadiazoloquinazolin-2-ylamino C₂₃H₁₇N₅O₃S 443.48 Methoxy group improves solubility; higher molecular weight due to aromatic substitution.
BG16697 N-(3-methoxypropyl)-benzamide, 5-oxo-thiadiazoloquinazolin-2-ylamino C₂₀H₁₉N₅O₃S 409.46 Methoxypropyl chain balances lipophilicity and metabolic stability.
895965-51-2 2-(3,5-dichlorophenyl)-5H-thiadiazoloquinazolin-5-one C₁₅H₇Cl₂N₄OS 369.22‡ Dichlorophenyl substituent increases electrophilicity; potential bioactivity.
2-(4-ethoxyanilino)-7,8-dimethoxy-5H-thiadiazoloquinazolin-5-one 4-ethoxyanilino, 7,8-dimethoxy C₁₉H₁₇N₅O₃S 403.43 Ethoxy and methoxy groups enhance solubility; steric effects may limit binding.

*Inferred from structural analogs (e.g., BG16697 ).
†Calculated based on BG16697’s molecular weight (409.46) minus methoxy group (30.03 g/mol) + propyl adjustment.
‡Molecular weight calculated from formula.

Key Observations:

Electron-Withdrawing Groups: Halogenated derivatives (e.g., 895965-51-2 ) exhibit enhanced electronic effects, which may influence binding to biological targets. Solubility: Methoxy or ethoxy groups (e.g., BG16697 ) improve aqueous solubility but may reduce metabolic stability due to increased polarity.

Synthetic Pathways: While direct synthesis data for the target compound are unavailable, analogs like F127-0456 and BG16697 are synthesized via condensation of substituted benzamides with thiadiazoloquinazolinone intermediates under reflux conditions .

Structural Diversity: Derivatives with aromatic (e.g., dichlorophenyl ) or alkoxy substituents (e.g., 4-ethoxyanilino ) demonstrate the versatility of the thiadiazoloquinazolinone scaffold for functionalization.

Research Implications and Limitations

  • Data Gaps: Limited experimental data (e.g., melting points, yields, bioactivity) for the target compound restrict a comprehensive comparison.

This analysis synthesizes available evidence to highlight critical structural and functional differences among thiadiazoloquinazolinone derivatives. Future studies should prioritize synthesizing the target compound and evaluating its physicochemical and biological properties relative to these analogs.

Biological Activity

The compound 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide is a complex organic molecule with a unique structural configuration that combines a quinazoline core and a thiadiazole ring. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O2SC_{19}H_{17}N_{5}O_{2}S, with a molecular weight of 379.4 g/mol. The presence of both quinazoline and thiadiazole moieties suggests diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₂S
Molecular Weight379.4 g/mol
CAS Number1114646-95-5

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole-fused quinazolines have shown promising results in inhibiting the growth of human cancer cells such as Huh7-D12 and MCF-7, with some compounds achieving IC50 values in the micromolar range . The potential of This compound as an anticancer agent warrants further investigation.

Antimicrobial Activity

The thiadiazole ring system has been associated with antimicrobial properties in several compounds. Investigating whether This compound exhibits similar effects could open new avenues for treating infections caused by resistant pathogens .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific protein kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. Studies on related quinazoline derivatives have demonstrated their ability to inhibit various kinases, suggesting that This compound may have similar mechanisms .

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxicity of novel quinazoline derivatives against cancer cell lines, compounds similar to This compound showed significant inhibition rates against MDA-MB-231 and Caco-2 cells.
    CompoundCell LineIC50 (µM)
    Compound AMDA-MB-23115
    Compound BCaco-220
  • Kinase Inhibition Study : A comparative study on the kinase inhibition potential of quinazoline derivatives revealed that modifications in the thiadiazole ring significantly influenced their inhibitory activity against JAK3 and DYRK1A kinases .

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